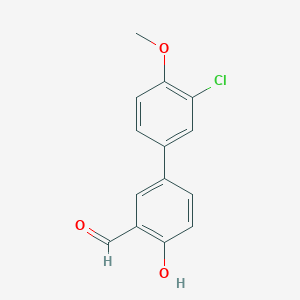
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% (2F-5TFP) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a colorless solid that is insoluble in water and is used as a reagent for various reactions. It is also used in the synthesis of a variety of organic compounds. 2F-5TFP has a wide range of applications in the laboratory, including the synthesis of pharmaceuticals, pesticides, and other chemicals.
Wirkmechanismus
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is an organic compound that is used as a reagent in the synthesis of various organic compounds. It acts as a catalyst in the reaction, increasing the rate of reaction and the yield of the desired product. Additionally, it can be used to modify the properties of the desired product, such as its solubility, stability, and reactivity.
Biochemical and Physiological Effects
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is a reagent that is used in the synthesis of various organic compounds. It does not have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that do have biochemical and physiological effects, such as drugs and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive, has a high yield, is easy to use, and is relatively non-toxic. However, it is not very soluble in water and is not very stable. Additionally, it can react with other compounds and can produce unwanted side products.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as polymers and nanomaterials. It could also be used in the synthesis of biologically active compounds, such as drugs and hormones. Additionally, it could be used in the synthesis of materials for medical applications, such as implants and prosthetics. Finally, it could be used in the synthesis of materials for industrial applications, such as catalysts and coatings.
Synthesemethoden
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is synthesized through the reaction of 2-formylphenol with 2-trifluoromethylphenol in the presence of a base. The reaction is carried out in a solvent such as ethanol, methanol, or acetone. The reaction is typically carried out at room temperature and is complete after several hours. The yield of the reaction is usually around 95%.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pesticides and pharmaceuticals. It is also used as a reagent in the synthesis of other organic compounds, such as dyes and pigments. Additionally, 2-Formyl-5-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of biologically active compounds, such as drugs and hormones.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIABJOFDUIVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685271 |
Source


|
| Record name | 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261995-90-7 |
Source


|
| Record name | 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)











